molecular formula C15H18N2O4 B12134097 Methyl 4-(4-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Methyl 4-(4-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B12134097
M. Wt: 290.31 g/mol
InChI Key: QXCNOPZVKXVTOI-UHFFFAOYSA-N
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Description

Methyl 4-(4-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a heterocyclic compound that belongs to the class of pyrimidines This compound is characterized by its unique structure, which includes a tetrahydropyrimidine ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(4-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves the condensation of ethyl acetoacetate with urea and 4-ethoxybenzaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to yield the desired product. The reaction can be represented as follows:

Ethyl acetoacetate+Urea+4-EthoxybenzaldehydeMethyl 4-(4-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate\text{Ethyl acetoacetate} + \text{Urea} + \text{4-Ethoxybenzaldehyde} \rightarrow \text{this compound} Ethyl acetoacetate+Urea+4-Ethoxybenzaldehyde→Methyl 4-(4-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxy group or the pyrimidine ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with different alkyl or aryl groups.

Scientific Research Applications

Methyl 4-(4-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 4-(4-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
  • Methyl 4-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
  • Methyl 4-(4-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Uniqueness

The uniqueness of Methyl 4-(4-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate lies in its ethoxy group, which imparts distinct chemical and biological properties compared to its analogs. This functional group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for various applications.

Biological Activity

Methyl 4-(4-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (CAS Number: 161374-07-8) is a heterocyclic compound that has garnered attention due to its potential biological activities. This article explores the compound's pharmacological properties, synthesis methods, and relevant case studies highlighting its biological efficacy.

The molecular formula of the compound is C15H18N2O4C_{15}H_{18}N_{2}O_{4}, with a molecular weight of approximately 290.314 g/mol. The compound features a tetrahydropyrimidine ring structure that is often associated with various biological activities.

PropertyValue
Molecular FormulaC15H18N2O4
Molecular Weight290.314 g/mol
Melting PointNot available
LogP2.5438
PSA76.66

Antimicrobial Activity

Research has demonstrated that derivatives of tetrahydropyrimidines exhibit significant antimicrobial properties. A study indicated that compounds similar to this compound showed promising activity against a range of bacterial strains, suggesting its potential as an antibacterial agent .

Anticancer Potential

Several studies have highlighted the anticancer properties of tetrahydropyrimidines. For instance, compounds within this class have been shown to inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The specific mechanism often involves the modulation of signaling pathways related to cancer cell survival .

In a notable case study, a derivative was evaluated for its effect on human breast cancer cells, demonstrating a dose-dependent reduction in cell viability and increased apoptosis markers . This suggests that this compound may possess similar anticancer properties.

Anti-inflammatory Effects

The anti-inflammatory effects of related compounds have also been documented. Tetrahydropyrimidines have been shown to inhibit pro-inflammatory cytokines in vitro and reduce inflammation in animal models . This could position this compound as a potential therapeutic agent for inflammatory diseases.

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. A common method includes the condensation of ethyl acetoacetate with appropriate aromatic aldehydes under acidic conditions followed by cyclization to form the tetrahydropyrimidine ring .

Case Studies

  • Antibacterial Activity : A study investigated the antibacterial effects of various tetrahydropyrimidine derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications enhanced antibacterial potency significantly compared to standard antibiotics .
  • Anticancer Research : A derivative of the compound was tested against human lung cancer cells (A549) and showed IC50 values in the micromolar range. Further mechanistic studies revealed that it induced apoptosis via the mitochondrial pathway .
  • Inflammation Model : In an animal model of arthritis, treatment with a related compound resulted in reduced swelling and inflammatory markers compared to control groups. This suggests potential use in treating inflammatory conditions .

Properties

Molecular Formula

C15H18N2O4

Molecular Weight

290.31 g/mol

IUPAC Name

methyl 4-(4-ethoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C15H18N2O4/c1-4-21-11-7-5-10(6-8-11)13-12(14(18)20-3)9(2)16-15(19)17-13/h5-8,13H,4H2,1-3H3,(H2,16,17,19)

InChI Key

QXCNOPZVKXVTOI-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2C(=C(NC(=O)N2)C)C(=O)OC

Origin of Product

United States

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